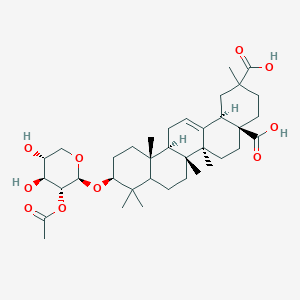

Yiyeliangwanoside IV

Description

Yiyeliangwanoside IV is an oleanane-type triterpene glycoside first isolated from Nothopanax davidii (Araliaceae) . Its chemical structure was determined as 3-O-α-(2'-O-acetyl)-D-xylopyranosyl-3β-hydroxyolean-12-ene-28,29-dioic acid, with a molecular formula of C₃₇H₅₆O₁₀ and a melting point of 267–170°C (dec.) . The compound exhibits a specific optical rotation of $[α]^{20}_D +31.55^\circ$ (c 0.1, CH₃OH), distinguishing it from structurally related triterpenoids. Yiyeliangwanoside IV is characterized by a xylopyranosyl sugar moiety acetylated at the 2'-position, which influences its solubility and bioactivity .

Propriétés

Numéro CAS |

141039-74-9 |

|---|---|

Formule moléculaire |

C37H56O10 |

Poids moléculaire |

660.8 g/mol |

Nom IUPAC |

(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1 |

Clé InChI |

GLJXJVQUAZLDMK-OOUWFSJSSA-N |

SMILES |

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |

SMILES isomérique |

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O |

SMILES canonique |

CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |

Synonymes |

3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid yiyeliangwanoside IV |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Yiyeliangwanoside IV belongs to the oleanane triterpene glycoside family, which includes numerous bioactive analogs. Below is a systematic comparison with key analogs, focusing on structural features, physicochemical properties, and inferred biological activities.

Structural Comparisons

| Compound | Core Structure | Sugar Moiety | Acetylation Sites | Molecular Formula | Melting Point (°C) | Optical Rotation $[α]_D$ |

|---|---|---|---|---|---|---|

| Yiyeliangwanoside IV | Olean-12-ene-28,29-dioic acid | 3-O-α-D-xylopyranosyl (2'-O-acetyl) | 2' | C₃₇H₅₆O₁₀ | 267–170 (dec.) | +31.55° (c 0.1, MeOH) |

| Yiyeliangwanoside III | Olean-12-ene-28,29-dioic acid | 3-O-α-L-arabinopyranosyl (2',4'-di-O-acetyl) | 2',4' | C₅₇H₈₈O₂₅ | 206–210 (dec.) | +2.73° (c 0.1, MeOH) |

| Saikosaponin A | Olean-12-ene-28-oic acid | 3-O-β-D-glucuronopyranosyl | None | C₄₂H₆₈O₁₂ | 225–227 | +16.5° (c 1.0, MeOH) |

| Astragaloside IV | Cycloartane | 3-O-β-D-xylopyranosyl-(1→2)-β-D-glucuronopyranosyl | None | C₄₁H₆₈O₁₄ | 295–297 | +24.6° (c 1.0, MeOH) |

Key Observations :

- Sugar Configuration: Yiyeliangwanoside IV’s acetylated xylose moiety contrasts with Yiyeliangwanoside III’s diacetylated arabinose, which likely impacts membrane permeability and receptor binding .

- Optical Activity: The high optical rotation of Yiyeliangwanoside IV (+31.55°) suggests distinct stereochemical arrangements compared to Yiyeliangwanoside III (+2.73°), which may correlate with differential bioactivity .

Physicochemical Properties

- Thermal Stability: Yiyeliangwanoside IV’s higher melting point (267–170°C) vs. Yiyeliangwanoside III (206–210°C) indicates stronger intermolecular forces due to its compact structure .

Inferred Bioactivity

- Anti-inflammatory Activity: Oleanane glycosides (e.g., Saikosaponin A) inhibit NF-κB and COX-2 pathways. Yiyeliangwanoside IV’s acetyl group may enhance membrane penetration, potentiating similar effects .

- Anticancer Potential: Triterpene glycosides with acetylated sugars (e.g., Yiyeliangwanoside III) exhibit cytotoxicity against cancer cell lines. Yiyeliangwanoside IV’s unique acetylation pattern may modulate specificity .

Q & A

Q. What are the primary methodologies for isolating and purifying Yiyeliangwanoside IV from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Key steps include:

Q. How is the structural elucidation of Yiyeliangwanoside IV performed?

A multi-spectral approach is employed:

Q. What in vitro pharmacological screening models are used to assess Yiyeliangwanoside IV’s bioactivity?

Common assays include:

- Anti-inflammatory : TNF-α/IL-6 inhibition in LPS-induced macrophages .

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, A549) .

- Antioxidant : DPPH/ABTS radical scavenging .

- Dose-response curves : IC₅₀ calculations to quantify efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Yiyeliangwanoside IV across studies?

Contradictions often arise from:

- Variability in purity : Impurities >5% skew bioactivity results; validate via HPLC .

- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) .

- Statistical rigor : Ensure n ≥ 3 replicates and ANOVA/Tukey post-hoc tests to confirm significance .

- Meta-analysis : Systematically compare methodologies in published studies (e.g., PRISMA guidelines) .

Q. What experimental design strategies optimize the study of Yiyeliangwanoside IV’s mechanism of action?

- Hypothesis-driven aims : Example: "Determine Yiyeliangwanoside IV’s effect on NF-κB pathway inhibition via IκBα phosphorylation assays" .

- Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory studies) and vehicle controls .

- Omics integration : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways .

- Dose/time gradients : Establish optimal therapeutic windows and kinetic profiles .

Q. How can researchers address challenges in Yiyeliangwanoside IV’s low bioavailability during in vivo studies?

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .

- Pharmacokinetic (PK) studies : Measure plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral/intravenous administration .

- Prodrug synthesis : Modify glycosidic moieties to improve intestinal absorption .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Yiyeliangwanoside IV?

- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ .

- Error bars : Report SEM or SD for biological replicates .

- Outlier detection : Use Grubbs’ test or ROUT method (Q = 1%) .

- Software : GraphPad Prism or R packages (e.g.,

drcfor dose-response curves) .

Q. How should researchers design a robust literature review framework for Yiyeliangwanoside IV?

- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "Yiyeliangwanoside IV AND (anti-inflammatory OR anticancer)") .

- Inclusion/exclusion criteria : Exclude studies with unvalidated purity or non-peer-reviewed sources .

- Synthesis tools : PRISMA flowcharts for transparency ; NVivo for thematic analysis .

Data Reporting and Reproducibility

Q. What minimal data must be included to ensure reproducibility of Yiyeliangwanoside IV studies?

Q. How can conflicting cytotoxicity results between 2D vs. 3D cell culture models be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.